molecular formula C15H30O2S2 B12579179 (4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 479666-00-7

(4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B12579179
CAS No.: 479666-00-7
M. Wt: 306.5 g/mol
InChI Key: MJIXKFJSKASYLU-KBPBESRZSA-N
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Description

(4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This specific compound features two butylthiomethyl groups and two dimethyl groups attached to the dioxolane ring. The stereochemistry of the compound is specified by the (4R,5R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the acid-catalyzed cyclization of a diol with an aldehyde or ketone.

    Introduction of Butylthiomethyl Groups: The butylthiomethyl groups can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halomethyl precursor.

    Addition of Dimethyl Groups: The dimethyl groups are usually introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the butylthiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agents used.

    Substitution: The butylthiomethyl groups can participate in substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles such as amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the butylthiomethyl groups.

Scientific Research Applications

Chemistry

In chemistry, (4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential biological activity. Compounds containing sulfur atoms often exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane would depend on its specific application. In general, the compound may interact with molecular targets through its sulfur atoms, which can form bonds with metal ions or participate in redox reactions. The dioxolane ring may also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-4,5-Bis(methylthiomethyl)-2,2-dimethyl-1,3-dioxolane: Similar structure but with methylthiomethyl groups instead of butylthiomethyl groups.

    (4R,5R)-4,5-Bis(ethylthiomethyl)-2,2-dimethyl-1,3-dioxolane: Similar structure but with ethylthiomethyl groups instead of butylthiomethyl groups.

Uniqueness

(4R,5R)-4,5-Bis(butylthiomethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of butylthiomethyl groups, which may impart different physical and chemical properties compared to its methyl or ethyl analogs

Properties

CAS No.

479666-00-7

Molecular Formula

C15H30O2S2

Molecular Weight

306.5 g/mol

IUPAC Name

(4R,5R)-4,5-bis(butylsulfanylmethyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C15H30O2S2/c1-5-7-9-18-11-13-14(12-19-10-8-6-2)17-15(3,4)16-13/h13-14H,5-12H2,1-4H3/t13-,14-/m0/s1

InChI Key

MJIXKFJSKASYLU-KBPBESRZSA-N

Isomeric SMILES

CCCCSC[C@H]1[C@@H](OC(O1)(C)C)CSCCCC

Canonical SMILES

CCCCSCC1C(OC(O1)(C)C)CSCCCC

Origin of Product

United States

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